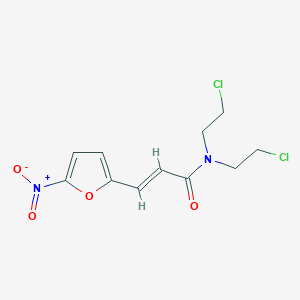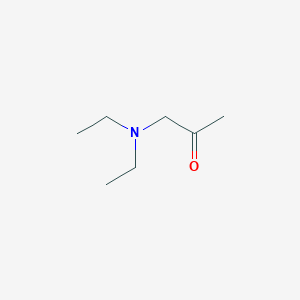
4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine
Descripción general
Descripción
4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine (3-F-4-THP) is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. This compound belongs to the class of tetrahydropyridine derivatives, which have been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine involves its binding to dopamine D2 receptors in the brain. This binding leads to the activation of the receptor, which in turn stimulates the release of dopamine. Dopamine is a neurotransmitter that plays a key role in the regulation of movement, mood, and behavior. The activation of dopamine D2 receptors by 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine leads to an increase in dopamine release, which can improve the symptoms of Parkinson's disease.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine have been investigated in various studies. One study found that 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine increased the release of dopamine in the striatum of rats, which is an area of the brain that is involved in the regulation of movement. Another study found that 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine exhibited anti-inflammatory activity by inhibiting the production of inflammatory cytokines in macrophages. In addition, 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine in lab experiments include its high potency and selectivity for dopamine D2 receptors, which makes it a useful tool for investigating the role of dopamine in various biological processes. However, one limitation of using 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for the research on 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine. One direction is the development of new drugs based on the structure of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine for the treatment of Parkinson's disease and other neurological disorders. Another direction is the investigation of the anti-inflammatory and anti-tumor activities of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine, which could lead to the development of new drugs for the treatment of cancer and other inflammatory diseases. Furthermore, the elucidation of the molecular mechanisms underlying the biological activities of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine could provide insights into the regulation of dopamine signaling and its role in various biological processes.
Métodos De Síntesis
The synthesis of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. This reaction leads to the formation of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine as a yellow solid, which can be purified by recrystallization using ethanol. The purity of the compound can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine have been investigated in various scientific research studies. One of the main areas of research is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease. 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine has been found to exhibit dopamine D2 receptor agonist activity, which is a promising target for the treatment of Parkinson's disease. In addition, 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine has been shown to possess anti-inflammatory and anti-tumor activities, which make it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
Propiedades
IUPAC Name |
4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-4,8,13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCNYFXNNQYRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464320 | |
| Record name | 4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine | |
CAS RN |
1978-60-5 | |
| Record name | 4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















